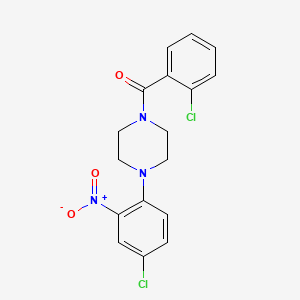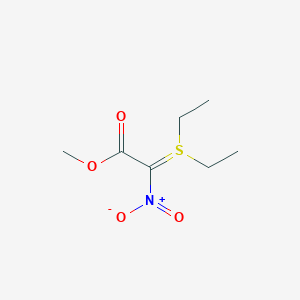
2-(hexyloxy)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hexyloxy)-1,3-benzothiazole, also known as HBT, is a heterocyclic compound that has gained significant attention in the field of organic electronics due to its unique properties. HBT is a fluorescent molecule that emits blue light, making it a useful material for the fabrication of organic light-emitting diodes (OLEDs).
Applications De Recherche Scientifique
2-(hexyloxy)-1,3-benzothiazole has been extensively studied for its potential use in OLEDs due to its high quantum yield and good thermal stability. It has also been investigated for its use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. Additionally, this compound has been shown to exhibit antimicrobial activity against various bacterial strains.
Mécanisme D'action
The mechanism of action of 2-(hexyloxy)-1,3-benzothiazole in OLEDs involves the transfer of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), resulting in the emission of blue light. In the case of metal ion detection, this compound acts as a chelating agent, forming a complex with the metal ion that leads to a change in fluorescence intensity. As a photosensitizer, this compound generates singlet oxygen upon exposure to light, which can cause cell death in cancer cells.
Biochemical and physiological effects:
While this compound has been shown to exhibit antimicrobial activity, its effects on human health are not well understood. Further studies are needed to determine its toxicity and potential side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(hexyloxy)-1,3-benzothiazole in lab experiments is its high quantum yield and good thermal stability, which make it a useful material for OLEDs. However, its potential toxicity and limited solubility in aqueous solutions may pose challenges for certain applications.
Orientations Futures
Future research on 2-(hexyloxy)-1,3-benzothiazole could focus on improving its solubility in aqueous solutions and reducing its potential toxicity. Additionally, this compound could be further investigated for its antimicrobial properties and potential use in photodynamic therapy. Further studies could also explore the use of this compound in other applications, such as sensing and catalysis.
In conclusion, this compound is a unique compound with promising applications in the field of organic electronics and other scientific research areas. Its synthesis method, mechanism of action, and potential advantages and limitations have been discussed in this paper, along with future directions for research.
Méthodes De Synthèse
The synthesis of 2-(hexyloxy)-1,3-benzothiazole involves the condensation of 2-aminobenzenethiol with 1-bromo-6-hexanol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as a white solid with a high yield.
Propriétés
IUPAC Name |
2-hexoxy-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-2-3-4-7-10-15-13-14-11-8-5-6-9-12(11)16-13/h5-6,8-9H,2-4,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRBWVGDVUXEGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=NC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-isobutyl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4992682.png)

![17-(4-fluorobenzyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4992697.png)

![N-(4-fluorobenzyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4992710.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-ethoxyphenyl)benzenesulfonamide](/img/structure/B4992714.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4992724.png)




![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4992750.png)
![3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B4992781.png)
![N-({[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4992784.png)